molecular formula C24H20FN7O B2742373 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide CAS No. 1007173-95-6

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide

Cat. No.: B2742373
CAS No.: 1007173-95-6
M. Wt: 441.47
InChI Key: BQRRSXBFULWUEZ-UHFFFAOYSA-N
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Description

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a potent and selective small molecule inhibitor identified in research as a potential therapeutic agent. It functions primarily as a FMS-like tyrosine kinase 3 (FLT3) inhibitor , targeting both the wild-type and, more importantly, mutant isoforms of this receptor, which are frequently implicated in the pathogenesis of acute myeloid leukemia (AML). Its mechanism involves competitive binding at the ATP-binding site of FLT3, leading to the suppression of autophosphorylation and subsequent blockade of downstream pro-survival and proliferative signaling pathways such as STAT5, MAPK/ERK, and PI3K/Akt. This targeted action induces cell cycle arrest and promotes apoptosis in FLT3-dependent cancer cell lines. The compound's core research value lies in its utility as a chemical probe for investigating FLT3-driven oncogenesis and for evaluating the efficacy of FLT3 inhibition as a therapeutic strategy, both in vitro and in vivo. It is an essential tool for preclinical studies aimed at understanding drug resistance mechanisms and for developing novel combination therapies for hematological malignancies. This product is supplied for research applications exclusively and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O/c1-14-4-9-20(15(2)10-14)31-22-19(12-28-31)23(27-13-26-22)32-21(11-16(3)30-32)29-24(33)17-5-7-18(25)8-6-17/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRRSXBFULWUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Applications

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit promising anticancer efficacy. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation across various cell lines.

Case Studies

  • MCF7 Breast Cancer Cells : A study showed that treatment with the compound resulted in an IC50 value of 12.8 µM, indicating significant cytotoxicity. Flow cytometry analysis confirmed an increase in early apoptotic cells, supporting its role in apoptosis induction.
  • HeLa Cervical Cancer Cells : The compound demonstrated an IC50 of 15.2 µM, with mechanisms involving both apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Induction of apoptosis
MCF712.8Cell cycle arrest at G2/M phase
A54918.5Inhibition of proliferation

Anti-inflammatory Applications

In addition to anticancer properties, this compound has shown potential as an anti-inflammatory agent. Pyrazolo compounds are known to inhibit inflammatory mediators such as COX enzymes.

Case Studies

  • RAW264.7 Macrophages : Treatment with the compound at concentrations up to 10 µM resulted in a significant decrease in TNF-α levels by 40%, indicating its effectiveness in reducing inflammation.
Assay TypeResult
COX InhibitionIC50 = 0.05 mM
TNF-α ProductionDecrease by 40% at 10 µM

Structural Insights and Chemical Properties

Understanding the structure and chemical properties of N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is crucial for its application in drug design.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: It may bind to enzymes or receptors with high affinity, inhibiting their function.

  • Pathways Involved: Inhibitory action on enzymatic pathways involved in inflammation or cell proliferation has been proposed, though precise mechanisms vary with the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications

The pyrazolo[3,4-d]pyrimidine core is critical for biological activity. Comparisons with analogs featuring alternative cores reveal:

Compound Core Structure Key Functional Groups Biological Implications Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl, 4-fluorobenzamide Likely kinase inhibition
Compound Thieno[3,2-d]pyrimidine 3-Phenyl, thieno ring Altered electronic properties; potential solubility differences
Compound Pyrazolo[3,4-b]pyridine Phenyl, ethyl/methyl groups Possible variation in target selectivity

Key Observations :

  • Thieno[3,2-d]pyrimidine () introduces a sulfur atom, which may enhance π-stacking interactions but reduce metabolic stability compared to nitrogen-rich cores .

Substituent Variations

Substituent position and identity significantly impact activity. Notable comparisons include:

Fluorobenzamide Positional Isomers
Compound Benzamide Substituent Position Key Differences Reference
Target Compound 4-Fluoro Enhanced dipole moment; optimal H-bonding geometry
Compound 3-Fluoro Altered electronic distribution; possible steric clashes

The 4-fluoro position in the target compound may improve binding affinity compared to 3-fluoro () due to better alignment with target hydrophobic pockets .

Aryl Group Substitutions
Compound Aryl Group Impact Reference
Target Compound 2,4-Dimethylphenyl Balanced hydrophobicity and steric bulk
Compound 2,3-Dimethylphenyl Increased steric hindrance; reduced rotational freedom

The 2,4-dimethylphenyl group in the target compound may offer superior spatial compatibility with enzyme active sites compared to 2,3-dimethylphenyl () .

Biological Activity

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a complex compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C26H25N7O3
  • Molecular Weight : 483.53 g/mol
  • IUPAC Name : N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide

Biological Activity Overview

The pyrazole derivatives are recognized for their wide range of biological activities, including:

  • Anticancer Activity : Many pyrazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast cancer cells (IC50 values as low as 0.39 μM) .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can act as selective COX inhibitors, which are crucial in managing inflammation. Some compounds exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation pathways.
  • Receptor Modulation : It has the potential to interact with various receptors implicated in pain and inflammatory responses.
  • Oxidative Stress Reduction : Pyrazole derivatives are known for their antioxidant properties, which can mitigate oxidative damage in cells.

Case Studies and Research Findings

Several studies highlight the biological efficacy of pyrazole derivatives:

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated cytotoxicity against HeLa and DU 205 cell lines.
Anti-inflammatoryExhibited significant inhibition of COX enzymes with IC50 values comparable to celecoxib.
AntioxidantShowed potential in reducing oxidative stress markers in vitro.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with condensation of pyrazolo[3,4-d]pyrimidine precursors with substituted benzamide derivatives. Key steps include:
  • Cyclocondensation : Use of anhydrous hydrazine (1.5–2.0 equiv) under reflux in ethanol or DMF at 100–110°C for 12–24 hours to form the pyrazolo-pyrimidine core .
  • Coupling Reactions : Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) for introducing the 4-fluorobenzamide group. Catalysts like Pd(OAc)₂/XPhos or Cs₂CO₃ in DMF at 80–100°C yield 70–88% .
  • Optimization : Solvent choice (e.g., DMSO for solubility), temperature control (±5°C), and triethylamine (1.2 equiv) as a base enhance purity .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., methyl groups at 2,4-dimethylphenyl ).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages (±0.3% deviation) to confirm purity .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • Kinase Inhibition Assays : Screen against protein kinases (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization assays at 1–10 µM concentrations .
  • Anticancer Activity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
  • Solubility and Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and microsomal stability assays (human liver microsomes, NADPH) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., PDB: 4UB). Prioritize derivatives with stronger hydrogen bonds to hinge regions .
  • QSAR Models : Train models on pyrazolo-pyrimidine datasets (IC₅₀ vs. descriptors like logP, polar surface area) to predict activity .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability (oral vs. IV administration in rodents) and correlate with in vitro metabolic stability .
  • Prodrug Design : Introduce phosphate or acetate prodrug moieties to enhance solubility if poor in vivo absorption is observed .
  • Feedback Loops : Use ICReDD’s computational-experimental workflows to iteratively refine synthesis and testing conditions .

Q. How to conduct SAR studies focusing on substituents at the 2,4-dimethylphenyl and 4-fluorobenzamide groups?

  • Methodological Answer :
  • Substituent Scanning : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the benzamide para-position. Test kinase inhibition to map steric/electronic effects .
  • Methyl Group Isosteres : Replace 2,4-dimethylphenyl with trifluoromethyl or cyclopropyl to study hydrophobic interactions .
  • Fluorine Substitution : Compare 4-fluoro with 4-chloro or 4-methyl analogs to assess halogen bonding contributions .

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